molecular formula C25H26ClN3O B2399837 1-Carbazol-9-yl-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol CAS No. 441743-97-1

1-Carbazol-9-yl-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol

Cat. No.: B2399837
CAS No.: 441743-97-1
M. Wt: 419.95
InChI Key: IRNJFJYZPYKYHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Carbazol-9-yl-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol is a complex organic compound that features a carbazole moiety linked to a piperazine ring, which is further substituted with a 2-chlorophenyl group

Preparation Methods

The synthesis of 1-Carbazol-9-yl-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Carbazole Moiety: The carbazole ring can be synthesized through cyclization reactions involving appropriate precursors.

    Piperazine Ring Formation: The piperazine ring is often formed via cyclization of 1,2-diamine derivatives with sulfonium salts.

    Substitution with 2-Chlorophenyl Group: The piperazine ring is then substituted with a 2-chlorophenyl group using nucleophilic substitution reactions.

    Linking the Carbazole and Piperazine Rings: The final step involves linking the carbazole and piperazine rings through a propanol linker, typically using reductive amination or similar reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-Carbazol-9-yl-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogenation or metal hydrides can convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperazine ring or the carbazole moiety.

    Cyclization: Intramolecular cyclization reactions can form additional ring structures, potentially altering the compound’s properties.

Common reagents used in these reactions include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines, halides). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Carbazol-9-yl-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in drug design and development.

    Medicine: Potential therapeutic applications include acting as a ligand for receptors or enzymes, contributing to the development of new pharmaceuticals.

    Industry: It can be used in the production of advanced materials, such as polymers and organic semiconductors, due to its unique electronic properties.

Mechanism of Action

The mechanism by which 1-Carbazol-9-yl-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol exerts its effects involves interactions with molecular targets such as receptors, enzymes, or nucleic acids. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar compounds include other carbazole and piperazine derivatives, such as:

The uniqueness of 1-Carbazol-9-yl-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol lies in its specific substitution pattern and the combination of carbazole and piperazine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-carbazol-9-yl-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN3O/c26-22-9-3-6-12-25(22)28-15-13-27(14-16-28)17-19(30)18-29-23-10-4-1-7-20(23)21-8-2-5-11-24(21)29/h1-12,19,30H,13-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNJFJYZPYKYHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C5=CC=CC=C5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.